molecular formula C17H22N2O3 B7357787 2-Methyl-6-[3-[(2-methylcyclohexyl)oxymethyl]-1,2,4-oxadiazol-5-yl]phenol

2-Methyl-6-[3-[(2-methylcyclohexyl)oxymethyl]-1,2,4-oxadiazol-5-yl]phenol

Numéro de catalogue B7357787
Poids moléculaire: 302.37 g/mol
Clé InChI: XOOQNRKCQDLWGW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methyl-6-[3-[(2-methylcyclohexyl)oxymethyl]-1,2,4-oxadiazol-5-yl]phenol, also known as Moxonidine, is a novel antihypertensive drug that has been extensively studied in recent years. Moxonidine is a selective imidazoline receptor agonist that has been shown to have significant antihypertensive effects.

Mécanisme D'action

2-Methyl-6-[3-[(2-methylcyclohexyl)oxymethyl]-1,2,4-oxadiazol-5-yl]phenol activates imidazoline receptors in the brainstem and peripheral tissues. This results in a reduction in sympathetic nervous system activity, which leads to a decrease in blood pressure. This compound also has a direct vasodilatory effect on blood vessels, which further contributes to its antihypertensive effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce sympathetic nervous system activity, increase insulin sensitivity, and improve lipid metabolism. This compound has also been shown to improve endothelial function and reduce inflammation, which may contribute to its cardiovascular benefits.

Avantages Et Limitations Des Expériences En Laboratoire

2-Methyl-6-[3-[(2-methylcyclohexyl)oxymethyl]-1,2,4-oxadiazol-5-yl]phenol has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in animal models and human clinical trials. This compound is also relatively easy to synthesize and has a high degree of purity. However, this compound has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which may make it difficult to use in long-term studies. This compound also has some potential side effects, such as dry mouth and dizziness, which may need to be monitored in lab experiments.

Orientations Futures

There are several future directions for the study of 2-Methyl-6-[3-[(2-methylcyclohexyl)oxymethyl]-1,2,4-oxadiazol-5-yl]phenol. One area of research is the potential use of this compound in the treatment of insulin resistance and metabolic syndrome. Another area of research is the potential use of this compound in the treatment of sleep apnea. Further studies are also needed to fully understand the cardiovascular benefits of this compound and its potential use in the prevention of cardiovascular disease.
Conclusion:
In conclusion, this compound is a novel antihypertensive drug that has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. This compound has shown significant antihypertensive effects and has potential therapeutic benefits for other conditions. Further research is needed to fully understand the potential uses of this compound and its cardiovascular benefits.

Méthodes De Synthèse

The synthesis of 2-Methyl-6-[3-[(2-methylcyclohexyl)oxymethyl]-1,2,4-oxadiazol-5-yl]phenol involves the reaction of 2-methyl-6-nitrophenol with 2-methylcyclohexanone in the presence of sodium methoxide. The resulting intermediate is then reacted with 3-chloromethyl-1,2,4-oxadiazole to yield this compound. The synthesis of this compound has been extensively studied and optimized, resulting in high yields and purity.

Applications De Recherche Scientifique

2-Methyl-6-[3-[(2-methylcyclohexyl)oxymethyl]-1,2,4-oxadiazol-5-yl]phenol has been extensively studied for its antihypertensive effects. It has been shown to reduce blood pressure by activating imidazoline receptors in the brainstem and peripheral tissues. This compound has also been studied for its potential use in the treatment of other conditions, such as insulin resistance, metabolic syndrome, and sleep apnea.

Propriétés

IUPAC Name

2-methyl-6-[3-[(2-methylcyclohexyl)oxymethyl]-1,2,4-oxadiazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-11-6-3-4-9-14(11)21-10-15-18-17(22-19-15)13-8-5-7-12(2)16(13)20/h5,7-8,11,14,20H,3-4,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOQNRKCQDLWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1OCC2=NOC(=N2)C3=CC=CC(=C3O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.